Cas no 1500573-74-9 (4-(2-methylquinolin-4-yl)butan-2-ol)
4-(2-methylquinolin-4-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-methylquinolin-4-yl)butan-2-ol
- EN300-1839317
- AKOS017787227
- 1500573-74-9
-
- Inchi: 1S/C14H17NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-6,9,11,16H,7-8H2,1-2H3
- InChI Key: KCHYAFCLSQVCOY-UHFFFAOYSA-N
- SMILES: OC(C)CCC1C=C(C)N=C2C=CC=CC=12
Computed Properties
- Exact Mass: 215.131014166g/mol
- Monoisotopic Mass: 215.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 33.1Ų
4-(2-methylquinolin-4-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839317-0.05g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1839317-0.1g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1839317-0.25g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1839317-0.5g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1839317-1.0g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1839317-2.5g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1839317-5.0g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1839317-10.0g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1839317-1g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1839317-5g |
4-(2-methylquinolin-4-yl)butan-2-ol |
1500573-74-9 | 5g |
$2028.0 | 2023-09-19 |
4-(2-methylquinolin-4-yl)butan-2-ol Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-(2-methylquinolin-4-yl)butan-2-ol
Comprehensive Overview of 4-(2-methylquinolin-4-yl)butan-2-ol (CAS No. 1500573-74-9): Properties, Applications, and Industry Insights
4-(2-methylquinolin-4-yl)butan-2-ol (CAS No. 1500573-74-9) is a specialized organic compound gaining attention in pharmaceutical and material science research. This quinoline derivative exhibits unique structural features, combining a 2-methylquinoline core with a hydroxylated butyl side chain, making it a versatile intermediate for synthetic applications. Recent studies highlight its potential in drug discovery, particularly as a building block for kinase inhibitors and fluorescence probes.
The growing interest in heterocyclic compounds like 4-(2-methylquinolin-4-yl)butan-2-ol aligns with current trends in targeted therapy development. Researchers frequently search for "quinoline-based bioactive molecules" or "CAS 1500573-74-9 solubility data," reflecting demand for detailed physicochemical profiles. The compound's logP value (estimated 2.8-3.2) suggests moderate lipophilicity, advantageous for blood-brain barrier penetration studies—a hot topic in neuropharmacology research.
From a synthetic chemistry perspective, 4-(2-methylquinolin-4-yl)butan-2-ol serves as a precursor for chiral auxiliaries and ligand design. Its secondary alcohol functionality enables diverse derivatization, addressing the pharmaceutical industry's need for "modular synthetic platforms." Analytical data shows characteristic 1H NMR peaks at δ 7.8-8.1 (quinoline aromatic protons) and δ 4.2 (methine proton), crucial for quality control in GMP synthesis workflows.
Material scientists are exploring this compound for organic electronics applications due to its extended π-conjugation system. The 2-methylquinoline moiety contributes to thermal stability (decomposition temperature >250°C), while the hydroxyl group facilitates polymer functionalization—key for developing OLED materials and conductive polymers. These properties answer frequent queries about "quinoline derivatives for optoelectronics."
In biochemical research, CAS 1500573-74-9 demonstrates intriguing interactions with protein targets. Molecular docking simulations suggest potential binding to ATP-binding pockets, explaining its investigation in cancer research projects. This aligns with trending searches for "small molecule kinase modulators" and "quinoline pharmacophores." The compound's structure-activity relationship (SAR) studies are particularly valuable for medicinal chemistry databases.
Regulatory aspects of 4-(2-methylquinolin-4-yl)butan-2-ol comply with REACH guidelines, with available SDS documentation covering safe handling procedures. Environmental fate studies indicate moderate biodegradability (OECD 301B), addressing concerns about "green chemistry alternatives." The compound's stability under physiological pH conditions (pH 2-8) makes it suitable for formulation development studies.
Market analysis reveals growing procurement of 1500573-74-9 by contract research organizations (CROs) and academic laboratories. Suppliers typically provide ≥95% purity (HPLC-verified), with customized options for isotope-labeled versions (13C, 2H) to meet metabolic tracing requirements. This responds to frequent queries about "labeled quinoline derivatives" in proteomics research.
Future research directions for 4-(2-methylquinolin-4-yl)butan-2-ol include exploration as a fluorescence quencher in FRET assays and development of metal-organic frameworks (MOFs). These applications capitalize on the compound's electron-deficient quinoline ring and hydrogen-bonding capacity, addressing industry demands for "multifunctional chemical scaffolds." Advanced purification techniques like preparative SFC are being optimized for large-scale production.
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